molecular formula C4H10O3<br>C4H10O3<br>(CH2CH2OH)2O B7767727 Diethylene glycol CAS No. 9002-90-8

Diethylene glycol

Cat. No.: B7767727
CAS No.: 9002-90-8
M. Wt: 106.12 g/mol
InChI Key: MTHSVFCYNBDYFN-UHFFFAOYSA-N
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Description

Diethylene glycol, also known as this compound, is a colorless, odorless, and hygroscopic liquid. It is soluble in water and can mix with many organic solvents. This compound is commonly used in various industrial applications due to its chemical properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

DI(Hydroxyethyl)ether plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a ligand in the Protein Data Bank (PDB) and interacts with proteins such as PEG . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which facilitate the binding of DI(Hydroxyethyl)ether to its target biomolecules.

Cellular Effects

DI(Hydroxyethyl)ether influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to DI(Hydroxyethyl)ether can lead to changes in the expression of genes involved in metabolic pathways . Additionally, it can impact cellular metabolism by interacting with enzymes that regulate metabolic flux.

Molecular Mechanism

The molecular mechanism of DI(Hydroxyethyl)ether involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, DI(Hydroxyethyl)ether binds to specific proteins and enzymes, altering their activity. This can result in the inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes . Additionally, DI(Hydroxyethyl)ether can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DI(Hydroxyethyl)ether can change over time. The stability and degradation of DI(Hydroxyethyl)ether are important factors that influence its long-term effects on cellular function. Studies have shown that DI(Hydroxyethyl)ether can degrade over time, leading to a decrease in its activity . Long-term exposure to DI(Hydroxyethyl)ether in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of DI(Hydroxyethyl)ether vary with different dosages in animal models. At low doses, DI(Hydroxyethyl)ether may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects. For example, high doses of DI(Hydroxyethyl)ether have been associated with cellular toxicity and adverse effects on organ function . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

DI(Hydroxyethyl)ether is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, DI(Hydroxyethyl)ether can be metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, leading to the production of metabolites that can further participate in biochemical reactions . These interactions can influence the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of DI(Hydroxyethyl)ether within cells and tissues involve specific transporters and binding proteins. DI(Hydroxyethyl)ether can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of DI(Hydroxyethyl)ether within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

DI(Hydroxyethyl)ether exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, DI(Hydroxyethyl)ether may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylene glycol is typically synthesized through the reaction of ethylene oxide with water or ethylene glycol. The reaction is catalyzed by acids or bases, and the process involves the formation of an intermediate, monoethylene glycol, which further reacts to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the hydration of ethylene oxide. This process is carried out in the presence of a catalyst, such as sulfuric acid or a base like sodium hydroxide. The reaction is exothermic and requires careful control of temperature and pressure to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Diethylene glycol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound dicarboxylate.

    Reduction: It can be reduced to form ethylene glycol.

    Substitution: It can react with alkyl halides to form ethers.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethylene glycol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Ethylene glycol: Similar in structure but has only one hydroxyl group.

    Triethylene glycol: Contains an additional ethylene glycol unit.

    Polyethylene glycol: A polymer of ethylene glycol units.

Uniqueness: Diethylene glycol is unique due to its balance of hydrophilic and hydrophobic properties, making it an excellent solvent for both polar and non-polar substances. Its ability to form hydrogen bonds also enhances its reactivity and versatility in various chemical processes .

Properties

IUPAC Name

2-(2-hydroxyethoxy)ethanol
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InChI

InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2
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InChI Key

MTHSVFCYNBDYFN-UHFFFAOYSA-N
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Canonical SMILES

C(COCCO)O
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Molecular Formula

C4H10O3, Array
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Related CAS

31290-76-3
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DSSTOX Substance ID

DTXSID8020462
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Molecular Weight

106.12 g/mol
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Physical Description

Diethylene glycol appears as a colorless liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA; Other Solid; Pellets or Large Crystals, Very hygroscopic, colorless liquid; [Hawley], ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID.
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Boiling Point

473 °F at 760 mmHg (NTP, 1992), 245.8 °C, 245 °C
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Flash Point

290 °F (NTP, 1992), 124 °C, 280 to 290 °F (open cup) /from table/, 124 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Immiscible with toluene, petroleum, linseed or castor oil, Soluble in chloroform, Soluble in ethanol, ethyl ether, Miscible with alcohol, ether, acetone, ethylene glycol; practically insoluble in benzene, carbon tetrachloride, Solubility in water: miscible
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Density

1.118 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1197 g/cu cm at 15 °C, Relative density (water = 1): 1.12
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Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

less than 0.01 mmHg at 68 °F ; 0.01 mmHg at 86 °F (NTP, 1992), 0.0057 [mmHg], VP: 1 mm Hg at 91.8 °C, 5.7X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 2.7
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Impurities

Acidity (as acetic acid, max) O.005%, water (max) 0.2%, ash (max) 0.005 g/10 mL
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Color/Form

Colorless syrupy liquid

CAS No.

111-46-6, 25322-68-3
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Record name DIETHYLENE GLYCOL
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Record name DIETHYLENE GLYCOL
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Record name DIETHYLENE GLYCOL
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619
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Melting Point

14 °F (NTP, 1992), -10.4 °C, -6.5 °C
Record name DIETHYLENE GLYCOL
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Record name DIETHYLENE GLYCOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYLENE GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Diethylene glycol
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Diethylene glycol
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Diethylene glycol
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Diethylene glycol
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Diethylene glycol
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Diethylene glycol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.